molecular formula C7H7NO3S B11784443 Methyl 4-acetylthiazole-2-carboxylate

Methyl 4-acetylthiazole-2-carboxylate

Cat. No.: B11784443
M. Wt: 185.20 g/mol
InChI Key: SMHSUAZTQXKDNC-UHFFFAOYSA-N
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Description

Methyl 4-acetylthiazole-2-carboxylate is a heterocyclic compound containing a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-acetylthiazole-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of methyl alpha-chloroacetoacetate with thioamide derivatives in absolute ethanol, yielding the corresponding methyl ester derivatives . Another method includes the reaction of 2-[(4-methylthiazol-2-yl)amino]thiazol-4(5H)-one derivatives with sodium acetate in glacial acetic acid, followed by the addition of appropriate benzaldehyde derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetylthiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetic acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiazole ring, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 4-acetylthiazole-2-carboxylate has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 4-acetylthiazole-2-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity and reactive positions allow it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes . These interactions can modulate biochemical pathways, enzymes, and receptors, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 4-acetylthiazole-2-carboxylate include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H7NO3S

Molecular Weight

185.20 g/mol

IUPAC Name

methyl 4-acetyl-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C7H7NO3S/c1-4(9)5-3-12-6(8-5)7(10)11-2/h3H,1-2H3

InChI Key

SMHSUAZTQXKDNC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CSC(=N1)C(=O)OC

Origin of Product

United States

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